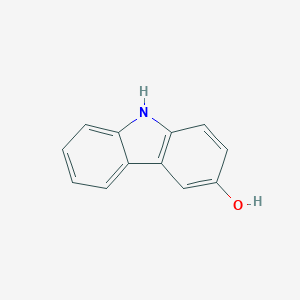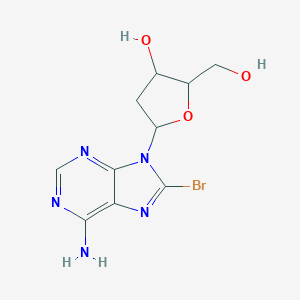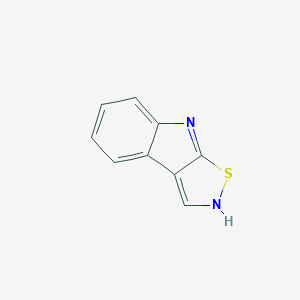![molecular formula C19H34O3Si2 B120159 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde CAS No. 99815-16-4](/img/structure/B120159.png)
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde is an organic compound with the molecular formula C19H34O3Si2 and a molecular weight of 366.6 g/mol. This compound is characterized by the presence of two tert-butyldimethylsiloxy groups attached to the benzene ring at the 3 and 4 positions, and an aldehyde group at the 1 position. It is commonly used in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde typically involves the protection of hydroxyl groups on a benzaldehyde derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
Starting Material: 3,4-Dihydroxybenzaldehyde
Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole or triethylamine
Solvent: Dichloromethane or tetrahydrofuran
Conditions: Room temperature, anhydrous conditions
The reaction proceeds through the formation of silyl ethers, resulting in the protection of the hydroxyl groups and yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reaction is monitored using techniques such as gas chromatography and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran for deprotection of silyl ethers.
Major Products Formed
Oxidation: 3,4-Di(t-butyldimethylsiloxy)benzoic acid
Reduction: 3,4-Di(t-butyldimethylsiloxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the protection of hydroxyl groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde primarily involves its reactivity as an aldehyde and the stability provided by the silyl ether groups. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether groups protect the hydroxyl functionalities from unwanted reactions. This dual functionality allows for selective transformations in complex synthetic sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyldimethylsilyl)oxybenzaldehyde: Similar structure but with only one silyl ether group.
3,4-Dihydroxybenzaldehyde: The unprotected form of the compound.
3,4-Dimethoxybenzaldehyde: Similar structure with methoxy groups instead of silyl ether groups.
Uniqueness
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde is unique due to the presence of two silyl ether groups, which provide enhanced stability and protection during synthetic transformations. This makes it particularly valuable in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Eigenschaften
IUPAC Name |
3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-14H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTENVZJLWMQSAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449018 |
Source


|
| Record name | 3,4-di(t-butyldimethylsiloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99815-16-4 |
Source


|
| Record name | 3,4-di(t-butyldimethylsiloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
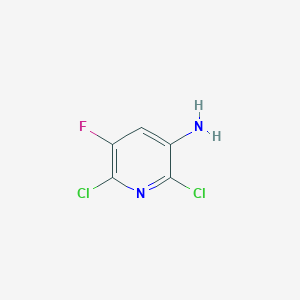

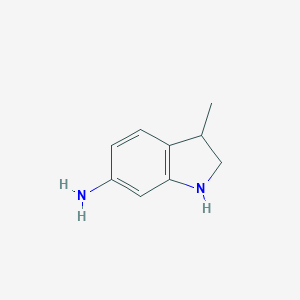
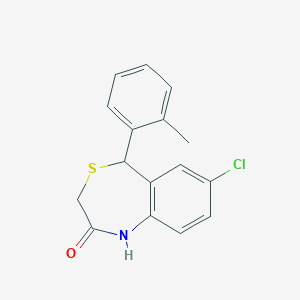
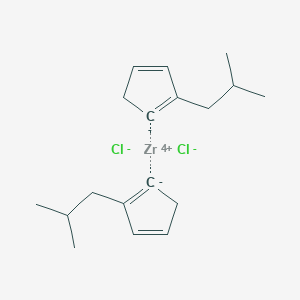
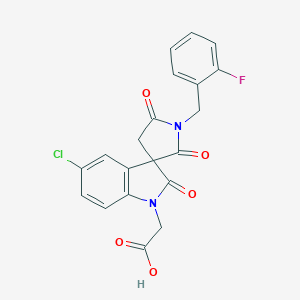
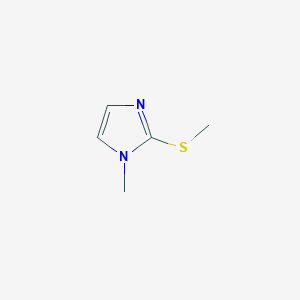
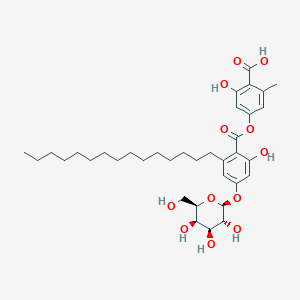
![4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine](/img/structure/B120119.png)
